Bronze Red

Description

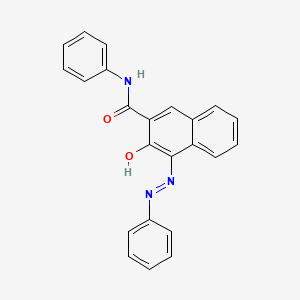

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUHTVDGHDRPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652379 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-75-1 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel "Bronze Red" Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and characterization of novel analogues of "Bronze Red," a class of synthetic organic monoazo pigments. This document offers detailed experimental protocols, comprehensive data summaries, and visualizations of key chemical processes and biological pathways to support research and development in pigment chemistry, materials science, and drug development.

Introduction to "this compound" Pigments

"this compound" is a designation for a group of monoazo pigments known for their reddish-bronze hues. These pigments are primarily utilized in printing inks, paints, coatings, and plastics due to their strong coloring power and good fastness properties. Chemically, they are characterized by the presence of a single azo group (-N=N-) connecting two aromatic moieties. Key examples of pigments referred to as "this compound" include:

-

2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)- (CAS No. 3789-75-1)

-

Pigment Red 21 (PR21) , also known as this compound 2R (CAS No. 6410-26-0)[1][2][3][4][5]

-

Pigment Red 53:1 (PR53:1) , also known as Red Lake C (CAS No. 5160-02-1)[6][7]

The synthesis of novel analogues of these pigments is a promising area of research for developing new colorants with enhanced properties such as improved lightfastness, thermal stability, and specific solubility characteristics, as well as for exploring their potential in biological applications.

Synthesis of Novel "this compound" Analogues

The synthesis of "this compound" analogues follows the fundamental principles of azo dye chemistry, primarily involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[8][9] By systematically varying the substituents on both the diazo and coupling components, a wide array of novel analogues can be generated.

General Synthesis Workflow

The overall process for synthesizing and characterizing novel "this compound" analogues is depicted in the following workflow diagram.

Detailed Experimental Protocols

The following protocols provide a template for the synthesis of novel "this compound" analogues. Researchers should adapt these procedures based on the specific reactivity and solubility of the chosen starting materials.

Protocol 1: Synthesis of a Novel Analogue of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-(2-phenyldiazenyl)-

This protocol describes the synthesis of a novel analogue by substituting the phenyl group on the diazo component.

-

Diazotization:

-

In a 100 mL beaker, dissolve 0.01 mol of a substituted aniline (B41778) (e.g., 4-nitroaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite (B80452) in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a 250 mL beaker, dissolve 2.63 g (0.01 mol) of 3-hydroxy-N-phenyl-2-naphthamide in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component. A brightly colored precipitate will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated pigment by vacuum filtration using a Büchner funnel.

-

Wash the solid product with copious amounts of cold distilled water until the filtrate is neutral.

-

Dry the pigment in an oven at 60-80 °C to a constant weight.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide).

-

Characterization of Novel "this compound" Analogues

Thorough characterization is essential to confirm the chemical structure and evaluate the properties of the newly synthesized analogues.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | To identify functional groups. | Presence of N=N stretching (azo group), O-H stretching (hydroxyl group), N-H stretching (amide group), and C=O stretching (amide carbonyl).[10][11] |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure. | Signals corresponding to the aromatic protons and carbons of the substituted aniline and naphthalenecarboxamide moieties. |

| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and molar absorptivity. | The λmax will indicate the color of the pigment in solution, with shifts observed based on the electronic nature of the substituents.[12] |

| Mass Spectrometry | To confirm the molecular weight of the synthesized analogue. | The molecular ion peak corresponding to the calculated molecular weight of the target compound.[10] |

Physical and Performance Properties

Quantitative data on the physical and performance properties of the synthesized analogues should be systematically collected and tabulated for comparison.

| Property | Method | Description |

| Melting Point | Capillary melting point apparatus | A sharp melting point range indicates the purity of the compound. |

| Solubility | Visual assessment in various solvents | Determines the suitability of the pigment for different applications (e.g., solvent-based vs. water-based inks). |

| Color Strength | Spectrophotometric comparison with a standard | Measures the ability of the pigment to impart color to a medium. |

| Lightfastness | Exposure to a standardized light source (e.g., Xenon arc lamp) followed by colorimetric measurement | Evaluates the resistance of the pigment to fading upon exposure to light. This is a critical parameter for applications such as outdoor coatings and automotive paints.[13][14] |

| Chemical Resistance | Exposure to acidic and alkaline solutions followed by visual and colorimetric assessment | Determines the stability of the pigment in different chemical environments. |

Table 1: Hypothetical Characterization Data for Novel "this compound" Analogues

| Analogue ID | Substituent on Diazo Component | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Lightfastness (Blue Wool Scale) |

| BR-H (Parent) | -H | 85 | 240-242 | 485 | 5 |

| BR-NO2 | 4-NO₂ | 92 | 265-267 | 510 | 7 |

| BR-Cl | 4-Cl | 88 | 248-250 | 490 | 6 |

| BR-OCH3 | 4-OCH₃ | 83 | 235-237 | 475 | 4 |

Biological Considerations and Signaling Pathways

For drug development professionals, understanding the potential biological activity and toxicity of novel azo compounds is crucial. Azo dyes can be metabolized by azoreductases, enzymes present in intestinal microbiota and the liver, leading to the cleavage of the azo bond and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic.

Metabolic Activation and Toxicity Pathway

The following diagram illustrates a generalized pathway for the metabolic activation of azo dyes and the potential for subsequent toxicity.

The design of novel "this compound" analogues for biological applications should consider structural modifications that minimize the formation of toxic metabolites or enhance detoxification pathways.

Conclusion

The synthesis of novel "this compound" analogues presents a fertile ground for the development of new materials with tailored properties. By systematically applying the principles of azo chemistry and employing rigorous characterization techniques, researchers can create a diverse library of new pigments. For those in drug development, a thorough understanding of the metabolic fate and potential toxicity of these compounds is paramount. This guide provides a foundational framework to support these research endeavors.

References

- 1. Pigment Red 21 [dyestuffintermediates.com]

- 2. Pigment red 21|Fast Red 2R|CAS No.6410-26-0 [xcolorpigment.com]

- 3. Pigment red 21 [chembk.com]

- 4. Pigment Red 21 - SY Chemical Co., Ltd. [sypigment.com]

- 5. crownpigment.com [crownpigment.com]

- 6. Pigment Red 53:1 - Uses, Properties & Suppliers | Fineland Chem [finelandchem.com]

- 7. echemi.com [echemi.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijert.org [ijert.org]

- 14. cainochem.com [cainochem.com]

The Physicochemical Profile of Bronze Red (CAS 3789-75-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bronze Red, also known by synonyms such as Scarlet 808 and Shanghai this compound, is a monoazo pigment with the chemical identifier CAS 3789-75-1.[1][2] Its chemical name is 3-Hydroxy-N-phenyl-4-(2-phenyldiazenyl)-2-naphthalenecarboxamide.[1] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and an exploration of potential biological interactions relevant to its class of compounds.

Core Physicochemical Properties

This compound is a yellowish-red to pink-red solid powder.[2][3][4] It is characterized by high color strength and hiding power, making it suitable for applications in coatings, leather, and latex paints.[2][3][4] The compound is noted for its good light, acid, and alkali fastness.[2][3][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note the variability in reported melting points across different sources, which may be attributable to differences in sample purity or experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₁₇N₃O₂ | [1] |

| Molecular Weight | 367.40 g/mol | [1] |

| Melting Point | 241 °C | [3] |

| 240-241 °C | [1] | |

| 204-205 °C | [2][5] | |

| Boiling Point | 535.2 ± 45.0 °C (Predicted) | [2][5] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Water Solubility | Insoluble | [2][6] |

| DMSO Solubility | Insoluble | [2][6] |

| 4-Methylpyridine Solubility | 10 mg/mL (with 50°C water bath) | [6] |

| pKa | 10.63 ± 0.50 (Predicted) | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard procedures for organic pigments and compounds.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a medium rate to approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as a range.

Determination of Boiling Point (Thiele Tube Method)

For high-boiling-point solids like this compound, the boiling point is typically predicted rather than experimentally determined due to thermal decomposition. However, a theoretical experimental protocol is provided.

Procedure:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer and immersed in a high-temperature heating bath (e.g., silicone oil) within a Thiele tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents is performed.

Procedure:

-

Approximately 25 mg of this compound is placed in a test tube.

-

0.75 mL of the solvent (e.g., water, DMSO, 4-methylpyridine) is added in small portions.

-

The test tube is vigorously shaken after each addition.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble. For specific solvents like 4-methylpyridine, gentle heating may be applied to assess temperature-dependent solubility.

Spectroscopic Analysis

a. UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption characteristics of the compound.

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent in which it has some solubility (e.g., warmed 4-methylpyridine).

-

A solvent blank is used to calibrate the spectrophotometer.

-

The UV-Vis spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is identified.

b. Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies the functional groups present in the molecule.

Procedure:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the empty sample holder or ATR crystal is recorded.

-

The infrared spectrum of the sample is recorded.

-

The characteristic absorption bands corresponding to functional groups (e.g., N-H, C=O, N=N, aromatic C-H) are identified.

c. Raman Spectroscopy: This technique provides complementary vibrational information to FTIR.

Procedure:

-

The solid sample is placed on a microscope slide.

-

A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.

-

The scattered Raman signal is collected and analyzed by the spectrometer.

-

The resulting spectrum reveals characteristic vibrational modes of the molecule.

Potential Biological Signaling Interactions

While there is no direct evidence of "this compound" being investigated for drug development or having specific interactions with biological signaling pathways, as a member of the azo dye class, it is relevant to consider the known biological activities of structurally similar compounds. Azo dyes have been reported to induce oxidative stress, which can impact cellular signaling. One of the key pathways involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.

Caption: Oxidative stress response pathway potentially induced by azo dyes.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of "this compound".

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]

- 3. theory.labster.com [theory.labster.com]

- 4. rtilab.com [rtilab.com]

- 5. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

Spectroscopic Analysis of "Bronze Red" Pigment Red 21: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Pigment Red 21 (PR21), commonly known as Bronze Red. This monoazo pigment is a significant colorant used in various industrial applications, including paints, coatings, and printing inks.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, material identification, and research and development. This document details the application of key analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of Pigment Red 21. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers, scientists, and professionals in the field.

Introduction to Pigment Red 21 (this compound)

Pigment Red 21 is a synthetic organic pigment belonging to the monoazo class of colorants.[3] These pigments are characterized by the presence of one azo group (-N=N-) which acts as the primary chromophore. The specific chemical identity of Pigment Red 21 is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.[4] Its brilliant yellowish-red hue, coupled with good fastness properties, makes it a versatile pigment for various applications.[1][2] Spectroscopic analysis is essential for confirming its molecular structure, identifying it in complex matrices, and assessing its purity and stability.

Chemical and Physical Properties

A summary of the key identification and physical properties of Pigment Red 21 is presented in Table 1.

| Property | Value | Reference(s) |

| Common Name | This compound, Fast Red 2R, Permanent Red FR | [2] |

| C.I. Name | Pigment Red 21 | [5] |

| C.I. Number | 12300 | [5] |

| CAS Number | 6410-26-0 | [2][4] |

| Molecular Formula | C₂₃H₁₆ClN₃O₂ | [2][4] |

| Molecular Weight | 401.85 g/mol | [4] |

| Chemical Structure | 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | [4] |

| Appearance | Yellowish-red powder | [1] |

| Heat Stability | ~150 °C | [2] |

Spectroscopic Analysis Techniques

This section details the primary spectroscopic methods for the characterization of Pigment Red 21. For each technique, a general experimental protocol is provided, followed by the characteristic spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Pigment Red 21 reveals characteristic absorption bands corresponding to its amide, hydroxyl, azo, and aromatic structures.

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples via transmission FT-IR.[6]

-

Sample Preparation: Weigh approximately 1-2 mg of the Pigment Red 21 sample and 100-200 mg of spectroscopic grade KBr powder.[6] Grind the pigment to a fine powder in an agate mortar to reduce particle size and prevent scattering effects (Christiansen scattering).[7]

-

Mixing: Add the KBr powder to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.[6] Work quickly to minimize moisture absorption by the hygroscopic KBr.[6][8]

-

Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die into a hydraulic press.

-

Pressing: Connect the die to a vacuum pump to remove entrapped air. Increase the pressure to approximately 8-10 tons and hold for several minutes.[9][10]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

The FT-IR spectrum of Pigment Red 21 is characterized by several key absorption bands. While a specific peak list for PR21 is not available in the provided search results, the expected vibrational modes for its functional groups are listed in Table 2 based on general knowledge of organic molecule spectroscopy.

| Wavenumber (cm⁻¹) (Approximate) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amide |

| ~3100 | O-H stretching | Hydroxyl (intramolecular H-bonding) |

| 3100 - 3000 | C-H stretching | Aromatic rings |

| 1680 - 1640 | C=O stretching (Amide I) | Amide |

| 1600 - 1450 | C=C stretching | Aromatic rings |

| 1570 - 1520 | N-H bending (Amide II) | Amide |

| 1450 - 1400 | N=N stretching | Azo group |

| ~1250 | C-N stretching | Amide |

| 800 - 700 | C-H out-of-plane bending | Substituted aromatic rings |

| ~750 | C-Cl stretching | Chlorophenyl group |

Note: These are expected ranges. Actual peak positions can vary based on the sample's physical state and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations based on changes in polarizability.[12][13] It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for identifying the azo linkage and the carbon skeleton of organic pigments.[14][15]

-

Sample Preparation: Place a small amount of the pigment powder directly onto a microscope slide or into a suitable sample holder. For in-situ analysis of paints, the measurement can often be performed directly on the surface.[16]

-

Instrumentation: Use a Raman microscope equipped with a laser excitation source. Common lasers for pigment analysis are 532 nm, 633 nm, or 785 nm.[17] A 785 nm laser is often chosen to minimize fluorescence, which can be an issue with highly colored organic compounds.[17][18]

-

Data Acquisition:

-

Focus the laser onto the sample using an objective lens (e.g., 10x, 20x, or 50x).[19]

-

Set the laser power to a low level (e.g., 1-5 mW) to avoid thermal degradation of the pigment.[19]

-

Acquire the spectrum over a typical range of 200-2000 cm⁻¹.

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second acquisition, 10 accumulations).[18]

-

-

Data Processing: Perform a baseline correction on the raw spectrum to remove any fluorescence background.[18]

Specific Raman spectral data for Pigment Red 21 is not detailed in the search results. However, Table 3 outlines the expected characteristic peaks for a monoazo naphthol pigment of this type, based on established spectra-structure correlations.[3]

| Raman Shift (cm⁻¹) (Approximate) | Vibrational Mode | Functional Group / Moiety |

| 1620 - 1580 | C=C stretching | Aromatic and Naphthalene rings |

| 1500 - 1450 | C=C stretching | Aromatic and Naphthalene rings |

| 1450 - 1380 | N=N stretching | Azo group |

| 1380 - 1320 | C-N stretching | Aryl-N bond |

| 1280 - 1220 | C-O-H in-plane bending | Hydroxyl group |

| ~1000 | Ring breathing mode | Phenyl / Chlorophenyl rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For pigments like PR21, the spectrum is dominated by the extended π-conjugated system involving the azo group and aromatic rings, which is responsible for its color.[20]

-

Solvent Selection: Choose a spectral grade solvent in which the pigment is soluble. Common solvents for azo dyes include ethanol, methanol, or dimethylformamide (DMF).[21]

-

Sample Preparation: Prepare a dilute stock solution of the pigment of a known concentration (e.g., 5 x 10⁻⁵ M).[21] Ensure the pigment is fully dissolved.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matched cuvette with the pigment solution.

-

Scan the absorbance of the sample over a wavelength range of approximately 250-700 nm.[21]

-

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis via the Beer-Lambert Law.

The UV-Vis spectrum of an azo dye typically shows strong absorption bands corresponding to π→π* and n→π* electronic transitions. While specific λmax values for PR21 are not available, Table 4 provides the expected absorption regions.

| Wavelength (nm) (Approximate) | Electronic Transition | Chromophore |

| 450 - 520 | π→π | Extended conjugated system (Azo + aromatic rings) |

| 320 - 360 | π→π | Aromatic and Naphthalene rings |

| > 400 (weak) | n→π* | Azo group (-N=N-) |

Note: The exact λmax is highly dependent on the solvent used due to solvatochromic effects.[21]

Mass Spectrometry (MS)

Mass spectrometry is a destructive but highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound.[22] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it becomes a powerful tool for identifying pigments in mixtures and analyzing their fragmentation patterns for structural confirmation.[23][24]

-

Sample Preparation: Dissolve the pigment in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).[25] The insolubility of many organic pigments can be a challenge.[22] Filter the solution through a 0.22 µm filter before injection.[25]

-

Chromatographic Separation (HPLC):

-

Use a suitable column, such as a C18 or C30 reversed-phase column, for separation.[25]

-

Employ a mobile phase gradient, often consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), sometimes with additives like formic acid to promote ionization.[26]

-

-

Ionization (Mass Spectrometry):

-

The eluent from the HPLC is directed to an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing organic molecules.

-

Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.[25]

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.[23]

-

Based on the molecular formula of Pigment Red 21 (C₂₃H₁₆ClN₃O₂), the expected mass spectral data is summarized in Table 5.

| m/z (mass-to-charge ratio) | Ion | Description |

| 402.10 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl isotope) |

| 404.10 | [M+H]⁺ | Protonated molecular ion (for ³⁷Cl isotope) |

| 424.08 | [M+Na]⁺ | Sodium adduct (for ³⁵Cl isotope) |

Note: The presence of chlorine results in a characteristic isotopic pattern with a peak at [M+2] that is approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of experimental and logical flows.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of an unknown pigment sample.

Caption: General workflow for spectroscopic pigment identification.

Key Molecular Moieties for Spectroscopic Analysis

This diagram highlights the principal functional groups within the Pigment Red 21 molecule that are targeted by different spectroscopic techniques.

References

- 1. Pigment Red 21 - SY Chemical Co., Ltd. [sypigment.com]

- 2. Pigment red 21|Fast Red 2R|CAS No.6410-26-0 [xcolorpigment.com]

- 3. hkb.bfh.ch [hkb.bfh.ch]

- 4. Pigment Red 21 | CAS#:6410-26-0 | Chemsrc [chemsrc.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. shimadzu.com [shimadzu.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]

- 12. Infrared and Raman chemical imaging and spectroscopy at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 14. Raman spectroscopy of organic pigments : Microtrace [microtrace.com]

- 15. s-a-s.org [s-a-s.org]

- 16. mdpi.com [mdpi.com]

- 17. jasco-global.com [jasco-global.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. The application of Raman Spectroscopy to reacting systems | The Infrared and Raman Discussion Group [irdg.org]

- 20. worldwidejournals.com [worldwidejournals.com]

- 21. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 22. researchgate.net [researchgate.net]

- 23. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

- 24. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Unveiling the Crystal Architecture of "Bronze Red" Monoazo Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic features of "Bronze Red" monoazo pigments, with a primary focus on the industrially significant C.I. Pigment Red 57:1. This pigment, a calcium salt of 4-((4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-naphthalenecarboxylate, is a cornerstone in various applications, and understanding its solid-state structure is paramount for optimizing its performance characteristics. This guide summarizes the known crystallographic data, details the experimental protocols for its structural determination, and visualizes the key relationships in its crystal packing.

Crystallographic Data Summary

C.I. Pigment Red 57:1 is known to exist in at least three different hydration states: anhydrous, monohydrate, and trihydrate. While specific unit cell parameters are not publicly available in the surveyed literature, crucial crystallographic information has been established through X-ray powder diffraction studies. All three phases have been determined to crystallize in the monoclinic crystal system, belonging to the space group P21/c, with four molecules (Z = 4) per unit cell.[1][2] This consistent crystallographic framework across different hydration levels points to a robust underlying molecular packing arrangement.

| Property | Anhydrous | Monohydrate | Trihydrate |

| Chemical Formula | C₁₈H₁₂CaN₂O₆S | C₁₈H₁₂CaN₂O₆S · H₂O | C₁₈H₁₂CaN₂O₆S · 3H₂O |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c | P21/c |

| Molecules per Unit Cell (Z) | 4 | 4 | 4 |

| Unit Cell Parameters | Data not available | Data not available | Data not available |

Molecular Structure and Tautomerism

A critical aspect of the solid-state structure of C.I. Pigment Red 57:1 and related β-naphthol monoazo pigments is the existence of tautomerism. While often depicted in the azo form, solid-state Nuclear Magnetic Resonance (NMR) studies have provided strong evidence that these pigments predominantly exist in the hydrazone tautomeric form in the solid state. This is a key factor influencing the pigment's color and stability.

Crystal Packing and Layered Structure

The crystal structure of C.I. Pigment Red 57:1 is characterized by a distinct double-layer arrangement.[2] This layered architecture is a consequence of the amphiphilic nature of the pigment molecule, which contains both polar and nonpolar moieties.

-

Polar Layer: This layer is comprised of the calcium ions, the sulfonate and carboxylate groups of the pigment molecule, and the water molecules of hydration. The components of this layer are held together by strong electrostatic interactions and hydrogen bonds.[2]

-

Nonpolar Layer: This layer consists of the aromatic naphthalene (B1677914) and toluene (B28343) parts of the pigment molecules.[2]

This segregation into polar and nonpolar layers is a defining feature of the pigment's crystal packing and significantly influences its physical and chemical properties, such as its insolubility and stability.

Experimental Protocols for Crystal Structure Determination

Due to the low solubility of organic pigments, growing single crystals suitable for single-crystal X-ray diffraction is often challenging. Therefore, the crystal structure of C.I. Pigment Red 57:1 was determined from high-resolution X-ray powder diffraction (XRPD) data, followed by Rietveld refinement.

X-ray Powder Diffraction (XRPD) Data Collection

A generalized protocol for collecting high-quality XRPD data for pigment analysis is as follows:

-

Sample Preparation: The pigment powder is gently packed into a sample holder to ensure a flat, smooth surface and random orientation of the crystallites.

-

Instrument Setup: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (typically Cu Kα radiation) is used.

-

Data Collection: The diffraction pattern is recorded over a wide 2θ range (e.g., 5° to 80°) with a small step size and sufficient counting time per step to obtain good statistics.

Rietveld Refinement

The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. It involves a least-squares fitting of a calculated diffraction pattern to the experimental data.

A step-by-step protocol for the Rietveld refinement of C.I. Pigment Red 57:1 would typically involve:

-

Initial Model: An initial structural model is generated based on the known chemical composition, the determined space group (P21/c), and estimated atomic positions.

-

Background Subtraction: The background contribution to the diffraction pattern is modeled and subtracted.

-

Profile Fitting: The peak profiles are modeled using appropriate functions (e.g., pseudo-Voigt or Pearson VII) to account for instrumental and sample-related broadening.

-

Refinement of Parameters: A sequential refinement of various parameters is performed. This typically starts with the scale factor and background parameters, followed by the unit cell parameters, and then the atomic coordinates and isotropic displacement parameters.

-

Convergence: The refinement is iterated until the calculated pattern shows a good fit to the experimental data, as indicated by low R-factors (e.g., Rwp, Rp) and a goodness-of-fit (χ²) value close to 1.

Conclusion

The crystal structure of "this compound" monoazo pigments, exemplified by C.I. Pigment Red 57:1, is a testament to the intricate interplay of molecular structure, intermolecular forces, and hydration state. The consistent monoclinic P21/c crystal system across its anhydrous, monohydrate, and trihydrate forms, coupled with a distinct layered packing arrangement, provides a solid foundation for understanding its performance characteristics. The predominance of the hydrazone tautomer in the solid state is a crucial chemical detail. While precise unit cell dimensions remain to be fully elucidated in publicly accessible literature, the application of advanced techniques like X-ray powder diffraction with Rietveld refinement has provided invaluable insights into the solid-state architecture of this important class of pigments. This technical guide provides a comprehensive overview of the current understanding and the methodologies employed in the structural characterization of these materials, offering a valuable resource for researchers in the field.

References

Environmental Impact of "Bronze Red" Pigment Production: A Technical Guide

An in-depth analysis of the environmental footprint associated with the manufacturing of "Bronze Red" pigments, focusing on Pigment Red 53:1. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the production process, its environmental implications, quantitative data on waste streams, and detailed experimental protocols for impact assessment.

The vibrant hue of "this compound" pigments, predominantly identified as C.I. Pigment Red 53:1, comes at an environmental cost. The manufacturing process, rooted in azo dye chemistry, involves a series of chemical reactions and physical processes that consume significant resources and generate various waste streams. This technical guide delves into the core of "this compound" pigment production to elucidate its environmental impact, offering a data-driven perspective for professionals in research and development.

The Chemistry and Production of "this compound" (Pigment Red 53:1)

"this compound," or Pigment Red 53:1, is a monoazo pigment. Its synthesis is a multi-step process that begins with the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid). This intermediate is then coupled with 2-naphthol. The resulting water-soluble dye is subsequently precipitated as an insoluble pigment through a process called "laking," which involves the use of a barium salt, typically barium chloride.[1] This final step is crucial for the pigment's stability and color properties but also introduces environmental concerns related to barium.

The overall production workflow can be visualized as follows:

Environmental Hotspots in the Production Lifecycle

The production of "this compound" pigment presents several environmental challenges throughout its lifecycle. A life cycle assessment (LCA) approach helps to identify the key stages with the most significant environmental burden.

Raw Material Acquisition and Synthesis

The synthesis of the organic intermediates, CLT acid and 2-naphthol, and the inorganic reactants like barium chloride, are energy-intensive processes that rely on petrochemical feedstocks.[2] The environmental impact of this stage is associated with the carbon footprint of the chemical industry.

Manufacturing Process

The core manufacturing process is a major contributor to the overall environmental impact, primarily through:

-

Energy Consumption: The diazotization, coupling, and laking reactions, as well as the subsequent drying of the pigment, require significant energy inputs in the form of electricity and heat.[3]

-

Water Usage: Large volumes of water are used as a solvent in the reaction and for washing the pigment.

-

Wastewater Generation: The process generates a considerable amount of wastewater containing unreacted raw materials, byproducts, the dissolved azo dye intermediate, and a significant concentration of inorganic salts, including barium.[4]

-

Solid Waste: The treatment of wastewater results in the generation of sludge, which is contaminated with organic compounds and barium. This solid waste typically requires disposal in landfills.[5]

-

Air Emissions: Volatile organic compounds (VOCs) and other air pollutants may be released during the synthesis and drying stages.

End-of-Life

Due to its very low water solubility, Pigment Red 53:1 is expected to partition to sludge in wastewater treatment plants.[6] The ultimate fate of the pigment is often landfilling. While the pigment itself is relatively stable, the long-term environmental impact of its presence in landfills, particularly the potential for leaching of barium, is a concern.

Quantitative Environmental Data

While specific, publicly available life cycle inventory data for the production of "this compound" (Pigment Red 53:1) is scarce, the following tables provide an overview of key environmental parameters based on available information and data from similar azo pigment production processes.

Table 1: Estimated Inputs for the Production of 1 Tonne of "this compound" Pigment

| Input | Estimated Quantity | Source/Notes |

| Raw Materials | ||

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid) | ~ 550 - 600 kg | Stoichiometric calculation |

| 2-Naphthol | ~ 350 - 400 kg | Stoichiometric calculation |

| Barium Chloride | ~ 400 - 450 kg | Stoichiometric calculation for laking |

| Hydrochloric Acid | Variable | Used in diazotization |

| Sodium Nitrite | Variable | Used in diazotization |

| Energy | ||

| Electricity | 500 - 1500 kWh | Estimate for organic pigment production |

| Thermal Energy (Steam) | 5 - 15 GJ | Estimate for heating and drying |

| Water | ||

| Process Water | 50 - 150 m³ | Estimate for azo dye synthesis and washing |

Table 2: Estimated Outputs and Emissions per Tonne of "this compound" Pigment

| Output/Emission | Estimated Quantity | Characteristics and Environmental Impact |

| Wastewater | 45 - 140 m³ | High COD, BOD, and TDS. Contains organic intermediates, byproducts, and barium salts. Toxic to aquatic life. |

| Solid Waste (Sludge) | 1 - 5 Tonnes (wet) | Contains organic pigment residues and precipitated barium salts. Typically landfilled. |

| Air Emissions (VOCs) | 5 - 20 kg | Released from solvent use and drying processes. Contributes to air pollution. |

| Product | 1 Tonne | "this compound" (Pigment Red 53:1) |

Experimental Protocols for Environmental Impact Assessment

To accurately assess the environmental impact of "this compound" pigment production, a series of standardized experimental protocols should be employed.

Wastewater Characterization and Toxicity Testing

A comprehensive analysis of the wastewater generated is crucial. This involves both chemical and toxicological assessments.

Experimental Workflow for Wastewater Assessment:

Detailed Methodologies:

-

Physico-Chemical Analysis: Standard methods for the examination of water and wastewater should be used to determine parameters such as pH, Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), Total Dissolved Solids (TDS), and Total Suspended Solids (TSS).

-

Determination of Barium:

-

Method: US EPA Method 200.7, "Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma-Atomic Emission Spectrometry."[7][8][9][10]

-

Principle: The aqueous sample is acidified and nebulized into a radio-frequency plasma. The atoms are excited and emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

-

Sample Preparation: Acid digestion of the wastewater sample is typically required to ensure all barium is in a soluble form for analysis.

-

-

Analysis of Organic Intermediates and Byproducts:

-

Method: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for identifying and quantifying residual reactants (CLT acid, 2-naphthol) and organic byproducts in the wastewater.[11][12]

-

Procedure: This involves sample extraction, separation on a chromatographic column, and detection and identification using a suitable detector (e.g., UV-Vis for HPLC, mass spectrometer for GC-MS).

-

-

Aquatic Toxicity Assessment:

-

Method: OECD Test Guideline 202, "Daphnia sp., Acute Immobilisation Test."[13][14][15][16][17]

-

Principle: This test evaluates the acute toxicity of the wastewater to the freshwater invertebrate Daphnia magna. Young daphnids are exposed to various concentrations of the wastewater for 48 hours, and the concentration that causes immobilization in 50% of the test organisms (EC50) is determined.

-

Procedure:

-

Prepare a series of dilutions of the wastewater sample.

-

Introduce a known number of young Daphnia magna (less than 24 hours old) into each dilution and a control.

-

Incubate for 48 hours under controlled conditions (temperature, light).

-

Observe and record the number of immobilized daphnids at 24 and 48 hours.

-

Calculate the 48-hour EC50 value using appropriate statistical methods.

-

-

Whole Effluent Toxicity (WET) Testing: The US EPA also provides comprehensive manuals for conducting WET tests, which can assess both acute and chronic toxicity to a variety of aquatic organisms.[18][19][20]

-

Solid Waste Analysis

The solid waste (sludge) generated from wastewater treatment should be analyzed for its composition and potential for leaching of hazardous substances.

Logical Relationship for Solid Waste Assessment:

Detailed Methodologies:

-

Compositional Analysis: The sludge should be analyzed for its total organic content and the concentration of barium. The analysis for barium can be performed using US EPA Method 200.7 after appropriate acid digestion of the solid sample.

-

Toxicity Characteristic Leaching Procedure (TCLP): This is a standard US EPA method (Method 1311) used to determine if a solid waste is hazardous. It simulates the leaching that a waste will undergo if disposed of in a landfill. The resulting leachate is then analyzed for specific contaminants, in this case, primarily barium.

Conclusion and Future Perspectives

The production of "this compound" pigment (Pigment Red 53:1) has a discernible environmental impact, primarily related to the generation of wastewater with high organic and inorganic loads, significant energy consumption, and the production of solid waste. The presence of barium in the waste streams is a key concern due to its toxicity to aquatic organisms.

Future research and development in this area should focus on several key aspects to mitigate the environmental footprint of "this compound" and similar azo pigments:

-

Green Chemistry Approaches: Investigating alternative, less hazardous raw materials and developing more efficient catalytic processes to reduce waste generation.

-

Barium-Free Alternatives: Researching and developing alternative laking agents or even entirely new red pigments that do not rely on heavy metals.

-

Advanced Wastewater Treatment: Implementing more effective and sustainable wastewater treatment technologies to remove organic pollutants and recover or safely precipitate barium.

-

Life Cycle Assessment: Conducting comprehensive LCAs for specific "this compound" production facilities to identify and quantify environmental hotspots more accurately and guide process optimization.

-

Waste Valorization: Exploring possibilities for the reuse or recycling of the solid waste generated, moving towards a more circular economy model for pigment production.

By adopting a more sustainable and data-driven approach, the pigment industry can continue to provide vibrant colors while minimizing its impact on the environment.

References

- 1. PIGMENT RED 53:1 - Ataman Kimya [atamanchemicals.com]

- 2. persistencemarketresearch.com [persistencemarketresearch.com]

- 3. inkworldmagazine.com [inkworldmagazine.com]

- 4. p2infohouse.org [p2infohouse.org]

- 5. Types of waste in the paint and related products industry - Oliver + Batlle [oliverbatlle.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. oars3rivers.org [oars3rivers.org]

- 10. Analyzing Trace Elements With EPA Method 200.7 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 16. eurofins.it [eurofins.it]

- 17. oecd.org [oecd.org]

- 18. epa.gov [epa.gov]

- 19. setac.org [setac.org]

- 20. nelac-institute.org [nelac-institute.org]

An In-depth Technical Guide to Aza-BODIPY Dyes: A Representative Class of "Bronze Red" Compounds

The term "Bronze Red" does not refer to a specific chemical compound but is often used to describe the hue of certain pigments and dyes. In the context of research and drug development, this guide focuses on a class of synthetic compounds that exhibit reddish-bronze characteristics and hold significant promise in biomedical applications: the aza-boron-dipyrromethene (aza-BODIPY) dyes . These compounds are of great interest due to their intense absorption and emission in the red to near-infrared (NIR) region, high fluorescence quantum yields, and excellent chemical and photostability.[1][2][3]

Natural Sources

Aza-BODIPY dyes are synthetic fluorophores and are not known to occur naturally. The core structure is a result of chemical synthesis. While many natural red and yellow pigments exist, such as carotenoids, anthocyanins, and curcuminoids from plants, they are structurally distinct from the synthetic aza-BODIPY core.[4][5][6][7] The focus of this guide is therefore on the synthetic routes to obtain these valuable compounds.

Synthesis of Aza-BODIPY Dyes

The synthesis of aza-BODIPY dyes typically involves a multi-step process. A common and versatile strategy begins with the synthesis of α,β-unsaturated ketones (chalcones), followed by the formation of an azadipyrromethene intermediate, and finally, complexation with boron trifluoride.[1][8]

A widely used synthetic approach involves the following key steps:

-

Aldol (B89426) Condensation: Substituted benzaldehydes and acetophenones undergo an aldol condensation reaction to form chalcones.[1]

-

Michael Addition: The resulting chalcone (B49325) reacts with nitromethane (B149229) in a Michael addition to yield a γ-nitro ketone.[1][9]

-

Cyclization: The γ-nitro ketone is then cyclized with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form the aza-dipyrromethene ligand.[1][9]

-

Boron Complexation: The final step is the complexation of the aza-dipyrromethene with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base like triethylamine (B128534) (TEA) to yield the stable aza-BODIPY core.[1][8]

Modifications to the peripheral substituents on the aryl rings can be made to tune the photophysical properties of the resulting dyes, shifting their absorption and emission spectra.[10][11]

Data Presentation: Photophysical Properties

The photophysical properties of aza-BODIPY dyes are highly tunable by altering their chemical structure. The following tables summarize key quantitative data for representative aza-BODIPY derivatives.

Table 1: Spectroscopic Data of Selected Aza-BODIPY Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Tetraphenyl aza-BODIPY | Toluene | 678 | 105,000 | 700 | 0.35 | [1] |

| Aza-BODIPY 7a | Acetonitrile | 684 | 89,125 | 709 | 0.23 | [8] |

| Aza-BODIPY 7b | Acetonitrile | 686 | 109,642 | 712 | 0.18 | [8] |

| Aza-BODIPY 7c | Acetonitrile | 688 | 114,815 | 715 | 0.15 | [8] |

| Aza-BODIPY 7d | Acetonitrile | 696 | 123,026 | 721 | 0.12 | [8] |

| PPAB Derivative | Dichloromethane | ~650 | Not Reported | Not Reported | 0.81-0.87 |

Experimental Protocols

Provided below are detailed methodologies for key experiments in the synthesis of aza-BODIPY dyes, adapted from published literature.

General Synthesis of a Tetraphenyl aza-BODIPY

This protocol is a generalized representation of a common synthetic route.[1]

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

-

To a solution of benzaldehyde (B42025) (1 equivalent) and acetophenone (B1666503) (1 equivalent) in ethanol (B145695), an aqueous solution of sodium hydroxide (B78521) is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until a precipitate forms.

-

The solid is collected by filtration, washed with water and cold ethanol, and then dried to yield the chalcone.

Step 2: Synthesis of 4-nitro-1,3-diphenylbutan-1-one

-

The chalcone (1 equivalent) is dissolved in a suitable solvent like methanol.

-

Nitromethane (excess) and a base such as sodium methoxide (B1231860) are added.

-

The mixture is stirred at room temperature overnight.

-

The reaction is then acidified, and the product is extracted with an organic solvent. The solvent is evaporated to yield the γ-nitro ketone.

Step 3: Synthesis of the Azadipyrromethene Ligand

-

The γ-nitro ketone (1 equivalent) is dissolved in a high-boiling point solvent like ethanol or butanol.

-

Ammonium acetate (a large excess) is added, and the mixture is refluxed for several hours.

-

After cooling, the product often precipitates and can be collected by filtration. The crude product is purified by column chromatography.

Step 4: Synthesis of the Tetraphenyl aza-BODIPY

-

The azadipyrromethene ligand (1 equivalent) is dissolved in a dry, non-polar solvent such as toluene.

-

Triethylamine (TEA, ~10 equivalents) is added, and the solution is stirred for 15 minutes at room temperature.[1]

-

Boron trifluoride etherate (BF₃·OEt₂, ~15 equivalents) is then added dropwise, and the reaction is stirred for several hours at room temperature.[1]

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water, and the organic layer is dried and concentrated.

-

The final aza-BODIPY product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate the synthetic workflow and a key application of aza-BODIPY dyes.

Caption: A flowchart illustrating the key stages in the synthesis of aza-BODIPY dyes.

References

- 1. Synthesis and in vitro photodynamic activity of aza-BODIPY-based photosensitizers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00699A [pubs.rsc.org]

- 2. Aza-BODIPY based polymeric nanoparticles for cancer cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioapplications of small molecule Aza-BODIPY: from rational structural design to in vivo investigations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Natural dyes derived from botanical and biological matter reveal a world of color – News, Features, and Videos [articles.vafb.com]

- 5. ijfmr.com [ijfmr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Solubility of "Bronze Red" Pigments in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of "Bronze Red" pigments, specifically focusing on C.I. Pigment Red 53:1 and C.I. Pigment Red 21, in various organic solvents. Due to the general insolubility of organic pigments, quantitative solubility data is scarce in publicly available literature. Therefore, this guide synthesizes available qualitative resistance data and presents a detailed experimental protocol for determining solubility, offering a robust framework for practical application in research and development.

Introduction to "this compound" Pigments

"this compound" is a commercial term that can refer to several distinct chemical entities. The most common are C.I. Pigment Red 53:1 and C.I. Pigment Red 21, both of which are monoazo pigments.

-

C.I. Pigment Red 53:1 is a barium salt lake of a monoazo dye.[1] It is known for its brilliant, yellowish-red hue.[1]

-

C.I. Pigment Red 21 is also a monoazo pigment, offering a yellowish-red color.[2][3]

The solubility of these pigments in organic solvents is a critical parameter influencing their performance in various applications, including inks, coatings, and plastics.[4][5] Generally, organic pigments are formulated to be insoluble in most media to prevent issues like bleeding and migration.[4][6]

Quantitative Solubility Data

A thorough review of available literature reveals a significant lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for C.I. Pigment Red 53:1 and C.I. Pigment Red 21 in a wide range of organic solvents. However, one study on the precipitation of a "this compound" pigment with the molecular formula C23H17O2N3 provided the following data at 25°C:

| Pigment | Solvent | Solubility (mg/mL) |

| This compound | Acetone | 2 |

| This compound | Ethanol | 1 |

Source: Industrial & Engineering Chemistry Research

It is important to note that the specific C.I. number for this "this compound" was not provided, so this data should be considered indicative rather than absolute for all pigments termed "this compound".

Qualitative Solvent Resistance

Technical data sheets for C.I. Pigment Red 53:1 and C.I. Pigment Red 21 typically report solvent resistance on a scale of 1 to 5, where 5 indicates excellent resistance (very low solubility) and 1 indicates poor resistance (higher solubility). The following tables summarize this qualitative data.

Table 1: Solvent Resistance of C.I. Pigment Red 53:1

| Solvent | Resistance (Scale 1-5) |

| Water | 3-4 |

| Butyl Acetate | 3-4 |

| Benzene | 3-4 |

| Ketone | 3-4 |

| Ethyl Alcohol | 4 |

| Oil | 3-4 |

Data compiled from various technical data sheets.[7]

Table 2: Solvent Resistance of C.I. Pigment Red 21

| Solvent | Resistance (Scale 1-5) |

| Water | 4 |

| Butyl Acetate | 3 |

| Benzene | 3 |

| Ketone | 3 |

| Ethyl Alcohol | 4 |

| Oil | 3-4 |

Data compiled from various technical data sheets.[2]

Experimental Protocol for Determining Quantitative Solubility

For applications requiring precise solubility data, the following experimental protocol can be employed. This method is adapted from general laboratory practices for pigment analysis and can be quantified using gravimetric or spectrophotometric techniques.

Objective: To determine the solubility of a "this compound" pigment in a specific organic solvent at a controlled temperature.

Materials:

-

"this compound" pigment (C.I. Pigment Red 53:1 or 21)

-

Selected organic solvent (e.g., Toluene, Xylene, MEK, Ethyl Acetate)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.2 µm)

-

Glass vials

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the "this compound" pigment to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled environment (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for 24 hours to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Pigment:

-

Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved pigment.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For complete removal of any remaining suspended particles, filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed glass vial.

-

-

Quantification (Gravimetric Method):

-

Record the exact volume of the filtered saturated solution.

-

Place the vial in a fume hood and allow the solvent to evaporate completely. Gentle heating in an oven at a temperature below the pigment's decomposition point can accelerate this process.

-

Once the solvent has fully evaporated, weigh the vial containing the dried pigment residue.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

-

-

Quantification (Spectrophotometric Method - requires a pre-established calibration curve):

-

If the pigment has a known extinction coefficient in the chosen solvent, the concentration of the filtered saturated solution can be determined using a UV-Vis spectrophotometer according to the Beer-Lambert law.

-

Experimental Workflow Diagram:

Logical Relationships in Solubility Testing

The process of evaluating pigment solubility follows a clear logical progression. The initial step is to attempt to create a saturated solution, which then requires the separation of the dissolved and undissolved fractions. The final step is the quantification of the dissolved portion. This relationship can be visualized as a decision-making process.

Note on Signaling Pathways

The user request included a requirement for diagrams of signaling pathways. In the context of the solubility of "this compound" pigments in organic solvents for applications in materials science (inks, coatings, plastics), signaling pathways are not a relevant concept. Signaling pathways are biological processes that describe how cells communicate and respond to their environment. This topic is central to drug development and molecular biology but is outside the scope of the chemical and physical properties of pigments in non-biological systems.

Conclusion

References

- 1. zeyachem.net [zeyachem.net]

- 2. union-pigment.com [union-pigment.com]

- 3. Pigment Red 21 - SY Chemical Co., Ltd. [sypigment.com]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. Types of Organic Pigments - Ranbar Pigment [ranbarr.com]

- 6. data.epo.org [data.epo.org]

- 7. union-pigment.com [union-pigment.com]

An In-depth Technical Guide on the Thermal Stability of "Bronze Red" Pigment Red 53:1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Pigment Red 53:1, a monoazo barium lake pigment commonly known as "Bronze Red" or Red Lake C. The information presented herein is curated for a technical audience to support research, development, and quality control applications.

Introduction to Pigment Red 53:1

Pigment Red 53:1 (C.I. 15585:1; CAS No. 5160-02-1) is a widely utilized pigment prized for its vibrant yellowish-red shade and cost-effectiveness.[1] Its chemical structure, a barium salt of a sulfonated azo dye, imparts good color strength but also defines its performance limitations, including its thermal stability.[1] Understanding the thermal behavior of this pigment is critical for its application in materials processed at elevated temperatures, such as plastics, coatings, and certain printing inks.[2] Degradation at high temperatures can lead to undesirable color shifts, loss of tinctorial strength, and compromised integrity of the final product.

Thermal Stability Data

The thermal stability of Pigment Red 53:1 can vary depending on the specific grade, manufacturing process, and the medium in which it is dispersed. The following table summarizes the quantitative data on its heat resistance as reported by various manufacturers and suppliers.

| Heat Stability (°C) | Exposure Time | Application/Medium | Source(s) |

| 130 | Not Specified | Solvent-based ink, water-based ink, offset ink | [3] |

| 160 | Not Specified | General (Coatings & Inks) | [4][5] |

| 180 | 20 minutes | General | [6] |

| 180 | Not Specified | Water-based ink, general | [7][8] |

| 200 | 10 minutes | Printing ink | [9] |

| 200-220 | Not Specified | Water-based printing ink | [10] |

| 260 | 5 minutes | HDPE (High-Density Polyethylene) | [9] |

| 260 | Not Specified | Polyolefins | [11] |

Note: The data presented are for guidance only and should be confirmed by testing in the specific application system.

Experimental Protocols for Thermal Stability Assessment

Detailed experimental protocols for determining the thermal stability of pigments are crucial for reproducible and comparable results. The following are methodologies based on industry standards and common practices.

3.1 Isothermal Heat Stability Test (Oven Test)

This method is a common approach to evaluate the heat resistance of a pigment in a specific medium, such as a polymer or a binder system.[12]

Objective: To determine the temperature at which the pigment shows a significant color change after being held at that temperature for a specified duration.

Apparatus:

-

Laboratory two-roll mill or extruder for dispersion

-

Hydraulic press with heating and cooling capabilities

-

Constant temperature oven or hot air circulation drying oven[12]

-

Colorimeter or spectrophotometer for color measurement

-

Test panels (e.g., aluminum)

-

Film applicator

Procedure:

-

Dispersion Preparation: A dispersion of Pigment Red 53:1 is prepared in the desired medium (e.g., PVC, LDPE, or a stoving binder) at a specified concentration.[11][13] This is typically done using a two-roll mill or a similar laboratory-scale dispersion equipment to ensure homogeneity.

-

Sample Preparation (for Plastics):

-

The pigmented polymer compound is pressed into plaques of a defined thickness using a hydraulic press at a temperature below the expected degradation point.

-

Multiple identical plaques are prepared.

-

-

Sample Preparation (for Coatings):

-

The pigmented binder system is applied as a uniform film onto test panels using a film applicator.[13]

-

Multiple identical panels are prepared.

-

-

Exposure:

-

Evaluation:

-

After the specified time, the samples are removed from the oven and allowed to cool to room temperature.

-

The color of the heated samples is compared to the unheated standard, both visually and instrumentally using a colorimeter.

-

The color difference (ΔE) is calculated. The heat stability is often defined as the highest temperature at which the color change remains within an acceptable tolerance (e.g., ΔE ≤ 3).

-

3.2 Thermogravimetric Analysis (TGA)

TGA is an analytical technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][12] It provides information about the decomposition temperature of the pigment.

Objective: To determine the temperature at which the pigment begins to decompose, indicated by a loss of mass.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the dry Pigment Red 53:1 powder is placed in the TGA sample pan.

-

Analysis:

-

The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., from room temperature to 600°C or higher).[12]

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Interpretation:

-

A thermogram is generated, plotting the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is identified as the point where significant weight loss begins.

-

Visualization of Experimental Workflow and Degradation Pathway

4.1 Experimental Workflow for Isothermal Heat Stability Testing

The following diagram illustrates the general workflow for assessing the thermal stability of Pigment Red 53:1 using an isothermal oven test.

Caption: Workflow for Isothermal Heat Stability Assessment.

4.2 Conceptual Degradation Pathway

Upon exposure to excessive heat, the azo linkage (-N=N-) in Pigment Red 53:1 is susceptible to cleavage, which is a primary cause of color loss. The sulfonic acid groups and the overall molecular structure can also degrade, leading to the formation of smaller, often colorless, decomposition products.

Caption: Conceptual Thermal Degradation of Pigment Red 53:1.

Factors Influencing Thermal Stability

Several factors can influence the observed thermal stability of Pigment Red 53:1:

-

Polymer/Binder Matrix: The type of polymer or resin used can affect the pigment's stability. Some polymers may offer a protective effect, while others may promote degradation.

-

Presence of Other Additives: Stabilizers, antioxidants, or other additives in a formulation can enhance the thermal stability of the pigment. Conversely, certain components may have a detrimental effect.

-

Exposure Time: As indicated in the data table, the duration of heat exposure is as critical as the temperature itself. Longer exposure times will result in degradation at lower temperatures.

-

Oxygen Availability: The presence of oxygen can lead to oxidative degradation, which may occur at lower temperatures than thermal decomposition in an inert atmosphere.

Conclusion

The thermal stability of "this compound" Pigment Red 53:1 is a critical parameter that dictates its suitability for various applications. While technical data sheets provide a valuable starting point, with heat resistance values typically ranging from 160°C to 260°C, empirical testing within the specific formulation and processing conditions is imperative. The use of standardized testing protocols, such as isothermal oven testing and thermogravimetric analysis, allows for a comprehensive evaluation of the pigment's performance at elevated temperatures, ensuring the final product's coloristic integrity and quality.

References

- 1. Pigment Red 53:1 - Uses, Properties & Suppliers | Fineland Chem [finelandchem.com]

- 2. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 3. tecmos.com [tecmos.com]

- 4. union-pigment.com [union-pigment.com]

- 5. union-pigment.com [union-pigment.com]

- 6. narayan-pigments.com [narayan-pigments.com]

- 7. finelandchem.com [finelandchem.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. Pigment Red 53:1 - SY Chemical Co., Ltd. [sypigment.com]

- 10. ccchemical.com [ccchemical.com]

- 11. sudarshan.com [sudarshan.com]

- 12. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Methodological & Application

Application Notes and Protocols: "Bronze Red" as a Colorant in Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of "Bronze Red" pigments as colorants in various polymer matrices. This document outlines the key properties of common "this compound" variants, detailed protocols for their incorporation into polymers, and standardized methods for performance evaluation.

Introduction to "this compound" Pigments

"this compound" is a designation for a range of organic pigments, primarily belonging to the monoazo class. These pigments are valued for their vibrant yellowish-red to red hues and are utilized in a variety of applications, including plastics, inks, and coatings. For the purpose of these notes, we will focus on two of the most common pigments identified as "this compound": Pigment Red 21 (PR21) and Pigment Red 53:1 (PR53:1) .

These pigments are supplied as powders and require proper dispersion within a polymer matrix to achieve the desired color strength and uniformity. Their performance is influenced by the choice of polymer, processing conditions, and the presence of other additives.

Quantitative Data Summary

The following tables summarize the key physical and fastness properties of Pigment Red 21 and Pigment Red 53:1, compiled from various technical datasheets. These values should be considered as typical and may vary between different suppliers.

Table 1: General and Physical Properties of "this compound" Pigments

| Property | Pigment Red 21 | Pigment Red 53:1 | Test Method/Reference |

| C.I. Name | Pigment Red 21 | Pigment Red 53:1 | - |

| C.I. Number | 12300 | 15585:1 | - |

| CAS Number | 6410-26-0[1][2] | 5160-02-1[3] | - |

| Chemical Class | Monoazo[2] | Monoazo Lake (Barium Salt)[3] | - |

| Molecular Formula | C23H16ClN3O2[1][2] | C17H13ClN2O4S·Ba[3] | - |

| Appearance | Yellowish Red Powder[4][5] | Yellowish Red Powder[3] | Visual |

| Density (g/cm³) | ~1.32 - 1.50[2][5] | ~1.6 | Manufacturer TDS |

| Oil Absorption ( g/100g ) | ~35 - 50[1][2][5] | ~47 - 57[6] | ASTM D281 |

| pH Value | 6.0 - 8.0[1][5] | 7.0 - 8.0[6] | ISO 787-9 |

Table 2: Fastness and Resistance Properties of "this compound" Pigments (1-5 or 1-8 Scale, Higher is Better)

| Property | Pigment Red 21 | Pigment Red 53:1 | Test Method/Reference |

| Heat Resistance (°C) | ~140 - 160[2][5] | Degrades > 200[7] | Internal Testing |

| Light Fastness (1-8) | 5[1][5] | 6[8] | ISO 4892-2[9][10] |

| Weather Fastness (1-5) | 4-5[2] | - | ISO 4892-3[11] |

| Water Resistance (1-5) | 3[2] | Excellent[12] | Internal Testing |

| Oil Resistance (1-5) | 3[2] | High[12] | Internal Testing |

| Acid Resistance (1-5) | 4 - 5[2][5] | High[12] | Internal Testing |

| Alkali Resistance (1-5) | 4 - 5[2][5] | High[12] | Internal Testing |

| Migration Resistance | - | Good | Internal Testing |

Experimental Protocols

The successful incorporation of "this compound" pigments into polymer matrices hinges on achieving a uniform dispersion of the pigment particles. This can be accomplished through direct compounding or via the preparation of a masterbatch.

Masterbatch Preparation via Twin-Screw Extrusion

The masterbatch approach involves creating a concentrated blend of the pigment in a carrier resin, which is then let down into the bulk polymer during final processing. This method generally yields better dispersion and color consistency.

Workflow for Masterbatch Preparation